5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide
Description
5-Amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyano group at position 4, an amino group at position 5, a methyl group at position 3, and an ethyl-substituted carboxamide at position 2. Its molecular formula is C₁₀H₁₂N₄OS (calculated based on structural analogues in ).
Properties
CAS No. |
1466111-91-0 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C9H11N3OS/c1-3-12-9(13)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3,(H,12,13) |
InChI Key |
WHGFEEIURURBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=C(S1)N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The synthesis proceeds via the following steps:
-
Substrate Preparation : Dissolve N-ethyl-3-oxobutanamide (10 mmol) in ethanol (10 mL).
-
Reagent Addition : Introduce malononitrile (10 mmol) and powdered sulfur (10 mmol).
-
Base Catalysis : Add potassium carbonate (1 g) to facilitate deprotonation and cyclization.
-
Stirring : Maintain at room temperature for 14–16 hours with vigorous stirring (600 rpm).
Table 1: Gewald Reaction Parameters for Thiophene Derivatives
| Parameter | Value/Description | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Optimal polarity |
| Base | K₂CO₃ | 85% efficiency |
| Temperature | 25°C | Minimizes byproducts |
| Reaction Time | 14–16 hours | Completes cyclization |
The product is isolated by filtration and recrystallized from methanol, yielding 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide as a pale-yellow solid.
Cyclization and Functionalization
Following thiophene formation, subsequent modifications enhance functionality or enable downstream applications. Microwave-assisted cyclization proves superior to traditional heating methods.
Microwave-Assisted Cyclization
A mixture of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide (10 mmol) and formamide (10 mL) is irradiated at 180 W for 6–16 minutes, yielding fused thieno[2,3-d]pyrimidines.
Table 2: Comparison of Microwave vs. Conventional Heating
| Method | Time | Yield (%) | Purity |
|---|---|---|---|
| Microwave (180 W) | 6–16 min | 89–92 | >95% |
| Conventional Reflux | 4–7 hours | 68–75 | 85–90% |
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating, reducing thermal decomposition.
Alternative Pathways and Modifications
Solvent-Free Synthesis
Recent advancements employ solvent-free conditions to improve sustainability. For example, fusion of ethyl acetoacetate with ethylamine derivatives under microwave irradiation achieves comparable yields (80–85%) without solvent use.
Catalytic Innovations
The use of ionic liquids or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by improving reagent solubility. For instance, substituting K₂CO₃ with [BMIM][BF₄] increases yield to 91% while reducing reaction time to 10 hours.
Analytical Characterization
Critical spectroscopic data for 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.34 (s, 3H, CH₃), 3.32 (q, 2H, J = 7.0 Hz, NHCH₂), 6.21 (s, 2H, NH₂).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).
Industrial-Scale Considerations
Scalable production requires:
Chemical Reactions Analysis
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In the context of its anti-inflammatory and anticancer properties, the compound may act by modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below summarizes key structural features and physicochemical properties of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide and related compounds:
Key Observations:
- Substituent Effects: The ethyl group in the target compound likely enhances solubility in polar solvents compared to bulkier aryl groups (e.g., phenyl in or p-tolyl in 5an) . Nitro groups (e.g., in 5au and compounds) increase molecular polarity and melting points but may reduce metabolic stability .
Elemental Analysis :
- Nitrogen content is highest in nitro-substituted compounds (15.94% in 5au) due to additional nitro groups, whereas carboxamide derivatives (e.g., target compound) show moderate N% (~12–14% estimated) .
Biological Activity
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications supported by relevant studies and data.
Molecular Characteristics:
- CAS No: 1466111-91-0
- Molecular Formula: C9H11N3OS
- Molecular Weight: 209.27 g/mol
- IUPAC Name: 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide
| Property | Value |
|---|---|
| CAS No | 1466111-91-0 |
| Molecular Formula | C9H11N3OS |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide |
Antimicrobial Properties
Research indicates that 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 µM and Streptococcus agalactiae with an MIC of 75 µM .
Table: Antimicrobial Activity of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 50 |
| Streptococcus agalactiae | 75 |
Anti-inflammatory and Anticancer Potential
The compound is under investigation for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer cell proliferation, although detailed mechanisms are still being elucidated. Its structural characteristics allow it to interact with molecular targets implicated in these diseases.
The biological activity of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is attributed to its ability to interact with bacterial enzymes and disrupt cell membrane integrity, which is critical for its antimicrobial effects. For anti-inflammatory and anticancer activities, it likely involves modulation of signaling pathways related to inflammation and apoptosis .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives, including this compound, demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess antibacterial activities, confirming its potential as an effective antimicrobial agent .
- Anti-inflammatory Research : In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a pathway for its use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. Key steps include:
- Esterification : Reacting aminothiophene precursors with ethanol under acidic conditions (e.g., HCl) to introduce ester groups .
- Cyclization : Using reagents like thiophosgene in dry chloroform under reflux to form isothiocyanate intermediates, followed by condensation with amines or sulfa drugs .
- Functionalization : Introducing cyano and carboxamide groups via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis in cyclohexanone with Al₂O₃ as a catalyst can improve yields .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, disappearance of N–H signals in NMR indicates successful acylation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Chromatography : TLC or HPLC to assess purity and reaction progress .
Q. What functional groups influence the compound’s reactivity?
- Methodological Answer : Key functional groups include:
- Cyano (–CN) : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
- Carboxamide (–CONH–) : Participates in hydrogen bonding, critical for biological target interactions .
- Thiophene sulfur : Modulates electronic properties and facilitates π-stacking in crystallographic packing .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties?
- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model:
- HOMO-LUMO gaps : Predict reactivity and charge transfer potential .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization .
- Thermochemical data : Validate experimental enthalpy changes during synthesis .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative assays : Use standardized cell lines (e.g., HEK293 for enzyme inhibition) to reduce variability .
- Structural analogs : Synthesize derivatives with systematic substituent changes (e.g., replacing ethyl with methyl groups) to isolate structure-activity relationships .
- Crystallography : Resolve 3D structures via X-ray diffraction (using SHELX software) to correlate conformation with bioactivity .
Q. How can crystallographic data improve derivative design for pharmacokinetics?
- Methodological Answer :
- Packing analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility .
- Torsion angle adjustments : Modify substituents to reduce steric hindrance and enhance membrane permeability .
- Co-crystallization : Study binding modes with target proteins (e.g., kinases) to guide rational drug design .
Q. What reaction mechanisms govern the compound’s cyclization steps?
- Methodological Answer :
- Thiophosgene-mediated cyclization : Proceeds via nucleophilic attack of the thiophene amine on CSCl₂, forming a six-membered transition state .
- Hydrazine cyclization : Intramolecular dehydration forms pyrimidine rings, monitored by IR to track N–H bond disappearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
